molecular formula C6H14ClNO2S B13524159 4-chloro-N,N-dimethylbutane-1-sulfonamide

4-chloro-N,N-dimethylbutane-1-sulfonamide

Cat. No.: B13524159
M. Wt: 199.70 g/mol
InChI Key: KNFBLCONBPOPOK-UHFFFAOYSA-N
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Description

4-chloro-N,N-dimethylbutane-1-sulfonamide is an organic compound with the molecular formula C6H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a butane chain with a chlorine atom and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethylbutane-1-sulfonamide typically involves the reaction of 4-chlorobutane-1-sulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethylbutane-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amines or other derivatives under suitable reducing conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or primary amines in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides or alcohols.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-chloro-N,N-dimethylbutane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethylbutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate for binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N,N-dimethylbutan-1-amine hydrochloride: Similar structure but with an amine group instead of a sulfonamide group.

    4-chloro-N,N-dimethylbenzamide: Contains a benzene ring instead of a butane chain.

    4-chloro-N,N-dimethylbutanamide: Similar structure but with an amide group instead of a sulfonamide group.

Uniqueness

4-chloro-N,N-dimethylbutane-1-sulfonamide is unique due to its specific combination of a sulfonamide group with a butane chain and a chlorine atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

IUPAC Name

4-chloro-N,N-dimethylbutane-1-sulfonamide

InChI

InChI=1S/C6H14ClNO2S/c1-8(2)11(9,10)6-4-3-5-7/h3-6H2,1-2H3

InChI Key

KNFBLCONBPOPOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCCCCl

Origin of Product

United States

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